molecular formula C24H22N2O3 B11453954 N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-methylphenoxy)acetamide

N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-methylphenoxy)acetamide

Cat. No.: B11453954
M. Wt: 386.4 g/mol
InChI Key: TZUWGJICRAJJSR-UHFFFAOYSA-N
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Description

N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-methylphenoxy)acetamide is a complex organic compound that belongs to the benzoxazole family Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-methylphenoxy)acetamide typically involves the following steps:

    Formation of Benzoxazole Core: The benzoxazole core can be synthesized using 2-aminophenol and an aldehyde under reflux conditions in the presence of a catalyst.

    Substitution Reactions: The methyl and phenyl groups are introduced through substitution reactions using appropriate reagents and conditions.

    Acetamide Formation: The final step involves the formation of the acetamide group through a reaction with acetic anhydride or a similar reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-methylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated reagents in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-methylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The benzoxazole core can interact with enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or bind to DNA, affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-1,3-benzoxazol-5-amine
  • 2-methyl-5-nitro-1,3-benzoxazole
  • 3-(5-methyl-1,3-benzoxazol-2-yl)phenylamine

Uniqueness

N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-methylphenoxy)acetamide is unique due to its specific substitution pattern and the presence of both benzoxazole and acetamide functionalities. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C24H22N2O3

Molecular Weight

386.4 g/mol

IUPAC Name

N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-methylphenoxy)acetamide

InChI

InChI=1S/C24H22N2O3/c1-15-4-9-19(10-5-15)28-14-23(27)25-21-13-18(8-7-17(21)3)24-26-20-11-6-16(2)12-22(20)29-24/h4-13H,14H2,1-3H3,(H,25,27)

InChI Key

TZUWGJICRAJJSR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)C3=NC4=C(O3)C=C(C=C4)C)C

Origin of Product

United States

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